azepan-1-yl[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone
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Overview
Description
1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with thiosemicarbazide under acidic conditions.
Coupling with Azepane: The final step involves coupling the triazolothiadiazine intermediate with azepane through a carbonyl linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its pharmacological properties, it is studied for its potential use in treating various diseases, including cancer and infections.
Mechanism of Action
The mechanism of action of 1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in cell proliferation, inflammation, and apoptosis .
Comparison with Similar Compounds
1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazine core but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, resulting in distinct chemical and pharmacological properties.
The uniqueness of 1-[6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H27N5O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
azepan-1-yl-[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone |
InChI |
InChI=1S/C20H27N5O2S/c1-3-27-16-10-8-15(9-11-16)17-18(19(26)24-12-6-4-5-7-13-24)28-20-22-21-14(2)25(20)23-17/h8-11,17-18,23H,3-7,12-13H2,1-2H3 |
InChI Key |
IJCUGNBVKCFMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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